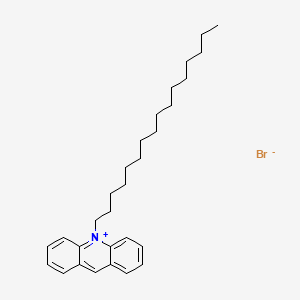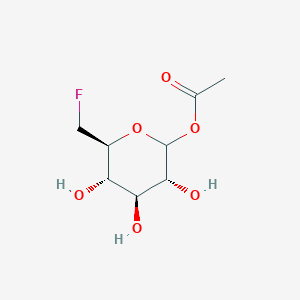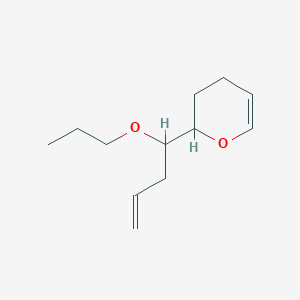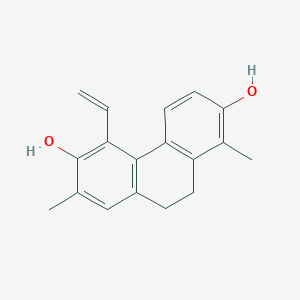
1-(Cyclopentylidenemethyl)-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylidenemethyl)-2-ethynylbenzene is an organic compound characterized by its unique structure, which includes a cyclopentylidene group attached to a benzene ring with an ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene typically involves the following steps:
Formation of the Cyclopentylidene Group: This can be achieved through the reaction of cyclopentanone with a suitable reagent to form the cyclopentylidene intermediate.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclopentylidene intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can be hydrogenated under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-(Cyclopentylidenemethyl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 1-(Cyclopentylidenemethyl)-2-phenylbenzene
- 1-(Cyclopentylidenemethyl)-2-propynylbenzene
Comparison: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
819871-40-4 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(cyclopentylidenemethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C14H14/c1-2-13-9-5-6-10-14(13)11-12-7-3-4-8-12/h1,5-6,9-11H,3-4,7-8H2 |
InChI Key |
AYENRWUZLZKHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)

![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)

![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)

![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)

![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)

